Cas no 62487-64-3 (1-Butanamine, N-[2-[(4-hydrazinophenyl)sulfonyl]-1-methylethyl]-)
62487-64-3 structure
Product Name:1-Butanamine, N-[2-[(4-hydrazinophenyl)sulfonyl]-1-methylethyl]-
CAS No:62487-64-3
MF:C13H23N3O2S
MW:285.405621767044
CID:443052
PubChem ID:71385907
Update Time:2025-04-19
1-Butanamine, N-[2-[(4-hydrazinophenyl)sulfonyl]-1-methylethyl]- Chemical and Physical Properties
Names and Identifiers
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- 1-Butanamine, N-[2-[(4-hydrazinophenyl)sulfonyl]-1-methylethyl]-
- N-[1-(4-hydrazinylphenyl)sulfonylpropan-2-yl]butan-1-amine
- N-[1-(4-Hydrazinylbenzene-1-sulfonyl)propan-2-yl]butan-1-amine
- DTXSID50808119
- 62487-64-3
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- Inchi: 1S/C13H23N3O2S/c1-3-4-9-15-11(2)10-19(17,18)13-7-5-12(16-14)6-8-13/h5-8,11,15-16H,3-4,9-10,14H2,1-2H3
- InChI Key: KEJRVWBIVRGXRZ-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)NN)(CC(C)NCCCC)(=O)=O
Computed Properties
- Exact Mass: 285.15129
- Monoisotopic Mass: 285.15109816g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 8
- Complexity: 332
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 92.6Ų
Experimental Properties
- PSA: 84.22
1-Butanamine, N-[2-[(4-hydrazinophenyl)sulfonyl]-1-methylethyl]- Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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